molecular formula C21H19N5OS B2772262 5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-isopropyl-2-furamide CAS No. 1207014-52-5

5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-isopropyl-2-furamide

Cat. No.: B2772262
CAS No.: 1207014-52-5
M. Wt: 389.48
InChI Key: URBHKJJZKIAVGS-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds can vary greatly depending on the specific compound. For example, the compound “1-cyclopentyl-5- (4-fluorophenyl)-1H,4H-pyrazolo [3,4-d]imidazole” has a molecular formula of C15H15FN4 and a molecular weight of 270.311 .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole-containing compounds can vary greatly depending on the specific compound. For example, the compound “cyclopentyl (4-fluorophenyl)methanamine hydrochloride” is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been identified and synthesized, with extensive analytical characterization including chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis. This process aids in the correct identification of such research chemicals and their potential regioisomers, which is crucial for further scientific exploration (McLaughlin et al., 2016).

Antibacterial Applications

  • Novel derivatives have been synthesized and tested for antibacterial activity. Several of these compounds have demonstrated moderate activity against both gram-positive and gram-negative bacterial strains (Darekar et al., 2020).

Cytotoxic and Antioxidant Activities

  • New heterocyclic moieties synthesized from this compound have been screened for cytotoxic and antioxidant activities, with certain derivatives showing promising results as potential therapeutic agents (Journals Iosr et al., 2015).

Structural Elucidation in Drug Design

  • Detailed structural elucidation of derivatives of this compound, using nuclear magnetic resonance (NMR) and mass spectrometric techniques, has been described. This is essential for the development of new drugs, especially in the field of designer drugs (Girreser et al., 2016).

Role in Inhibiting Protein Kinases

  • The compound's derivatives have been studied as potential inhibitors of protein kinases like p38alpha MAP kinase. These studies are significant for understanding the role of heteroatoms in drug design and development (Abu Thaher et al., 2009).

Antiprotozoal Applications

  • Derivatives of this compound have been synthesized and tested for antiprotozoal activity. They showed strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, highlighting their potential in antiprotozoal therapy (Ismail et al., 2004).

Anti-Viral and Anti-Cancer Activities

  • The synthesis of imidazole nucleosides derived from this compound has been reported, with tests conducted for their anti-viral and anti-cancer activities, indicating potential therapeutic applications in these areas (Guglielmi et al., 1999).

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary greatly depending on the specific compound and its intended use. For example, some imidazole-containing drugs work by inhibiting the growth of certain types of fungi or bacteria .

Safety and Hazards

The safety and hazards of imidazole-containing compounds can vary greatly depending on the specific compound. For example, the compound “cyclopentyl (4-fluorophenyl)methanamine hydrochloride” has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and have been used in the development of a variety of drugs . Therefore, the future directions for research on imidazole-containing compounds could include the development of new drugs with improved efficacy and safety profiles.

Properties

IUPAC Name

1-(4-methylphenyl)-5-pyridin-3-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-15-6-8-17(9-7-15)26-20(16-4-2-11-22-14-16)19(24-25-26)21(27)23-12-10-18-5-3-13-28-18/h2-9,11,13-14H,10,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBHKJJZKIAVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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